molecular formula C16H12F3NO3S B2741078 (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448136-39-7

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2741078
CAS RN: 1448136-39-7
M. Wt: 355.33
InChI Key: MAYZMYVFCHNLHH-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as DFM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFM belongs to the class of azetidinone derivatives and is a potent inhibitor of certain enzymes, making it a promising candidate for drug development.

Mechanism of Action

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone works by inhibiting the activity of enzymes that play a crucial role in the pathogenesis of various diseases. For example, DPP-4 is an enzyme that is involved in glucose metabolism and has been implicated in the development of diabetes. By inhibiting DPP-4, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help regulate blood glucose levels and prevent the progression of diabetes. Similarly, cathepsin S is an enzyme that is involved in the inflammatory response and has been linked to the development of rheumatoid arthritis. By inhibiting cathepsin S, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can help reduce inflammation and prevent the progression of rheumatoid arthritis.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it targets. For example, inhibition of DPP-4 can result in improved glucose tolerance and insulin sensitivity, while inhibition of cathepsin S can lead to reduced inflammation and joint damage in rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has certain limitations, such as its solubility and bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for research on (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, including further exploration of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective derivatives. Additionally, (3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone could be used as a tool for studying the role of specific enzymes in disease pathogenesis and identifying new targets for drug development.

Synthesis Methods

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemicals such as 3,4-difluoroaniline, 4-fluorobenzene sulfonyl chloride, and 1-azetidinylmethanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the final product.

Scientific Research Applications

(3,4-Difluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Its inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin S, have been shown to have a significant impact on the progression of diseases such as diabetes, cancer, and rheumatoid arthritis.

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3S/c17-11-2-4-12(5-3-11)24(22,23)13-8-20(9-13)16(21)10-1-6-14(18)15(19)7-10/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYZMYVFCHNLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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